MS47134

Description

BenchChem offers high-quality MS47134 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MS47134 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H29NO3 |

|---|---|

Molecular Weight |

355.5 g/mol |

IUPAC Name |

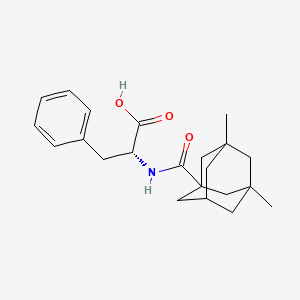

(2R)-2-[(3,5-dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C22H29NO3/c1-20-9-16-10-21(2,12-20)14-22(11-16,13-20)19(26)23-17(18(24)25)8-15-6-4-3-5-7-15/h3-7,16-17H,8-14H2,1-2H3,(H,23,26)(H,24,25)/t16?,17-,20?,21?,22?/m1/s1 |

InChI Key |

QSBRCNGPJBWGLQ-JETYSQDGSA-N |

Isomeric SMILES |

CC12CC3CC(C1)(CC(C3)(C2)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)O)C |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC(CC4=CC=CC=C4)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to MS47134: A Potent and Selective MRGPRX4 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MS47134, a potent and selective agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4). This document details its mechanism of action, signaling pathways, and the experimental protocols used for its characterization, presenting key quantitative data in a structured format for ease of comparison.

Introduction

MS47134 is a small molecule agonist of MRGPRX4, a receptor implicated in the sensations of pain and itch, as well as in mast cell-mediated hypersensitivity.[1] With a half-maximal effective concentration (EC50) of 149 nM, MS47134 serves as a valuable tool for investigating the physiological and pathological roles of MRGPRX4.[1]

Core Data Presentation

The following tables summarize the key quantitative data regarding the potency, selectivity, and structure-activity relationship of MS47134.

Table 1: Potency and Selectivity of MS47134

| Parameter | Value | Target/System | Assay | Reference |

| EC50 | 149 nM | Human MRGPRX4 | FLIPR Ca²⁺ Assay | [1] |

| Selectivity | 47-fold | MRGPRX4 vs. Kir6.2/SUR1 potassium channel | Not Specified | [1][2] |

Table 2: Effects of MRGPRX4 Mutagenesis on MS47134-Mediated Gq Activation

Data from alanine (B10760859) substitution mutagenesis studies highlight key residues in the MRGPRX4 binding pocket essential for MS47134 activity. The following data is derived from the supplementary materials of "Structure, function and pharmacology of human itch GPCRs".

| Mutant | EC50 (nM) | Emax (% of WT) |

| Wild-type | 149 | 100 |

| R82A | >10,000 | <10 |

| L83S | 2,860 | 85 |

| K96A | >10,000 | <10 |

| L98A | 1,230 | 95 |

| V99A | >10,000 | <10 |

| M102A | 890 | 100 |

| W158A | >10,000 | <10 |

| Y240A | >10,000 | <10 |

| Y250A | >10,000 | <10 |

| Y254A | >10,000 | <10 |

Signaling Pathways and Experimental Workflows

MS47134-Induced MRGPRX4 Signaling Pathway

MS47134 activates MRGPRX4, which is a Gq-coupled G-protein coupled receptor (GPCR). This initiates a well-defined intracellular signaling cascade.

Caption: MS47134 activates the MRGPRX4-Gq signaling cascade.

Experimental Workflow for GPCR Agonist Screening

The general workflow for identifying and characterizing a GPCR agonist like MS47134 involves several key stages, from initial screening to detailed functional characterization.

Caption: A typical workflow for GPCR agonist discovery and characterization.

Experimental Protocols

FLIPR Ca²⁺ Assay for MRGPRX4 Activation

This protocol is a representative method for assessing the activation of MRGPRX4 by agonists like MS47134 through the measurement of intracellular calcium mobilization.

Objective: To determine the potency (EC50) of MS47134 in activating MRGPRX4.

Materials:

-

HEK293 cells stably expressing human MRGPRX4.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid (B1678239) (to inhibit dye leakage).

-

MS47134 stock solution in DMSO.

-

384-well black-walled, clear-bottom assay plates.

-

Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

-

Cell Plating: Seed HEK293-MRGPRX4 cells into 384-well plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in the assay buffer.

-

Remove the cell culture medium from the plates and add the dye loading solution to each well.

-

Incubate the plates for 1 hour at 37°C in the dark.

-

-

Compound Preparation:

-

Prepare a serial dilution of MS47134 in assay buffer. The final concentration in the assay should typically range from picomolar to micromolar.

-

Prepare a vehicle control (assay buffer with the same percentage of DMSO as the highest MS47134 concentration).

-

-

FLIPR Measurement:

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

Set the instrument to record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).

-

The instrument will then automatically add the MS47134 dilutions (or vehicle) to the cell plate.

-

Continue to record the fluorescence signal for a defined period (e.g., 2-3 minutes) to capture the peak calcium response.

-

-

Data Analysis:

-

The change in fluorescence intensity (peak minus baseline) is calculated for each well.

-

Plot the fluorescence response against the logarithm of the MS47134 concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Gq Protein Activation Assay (BRET-based)

This protocol describes a method to more directly measure the activation of the Gq protein by an activated MRGPRX4 receptor.

Objective: To confirm that MS47134-induced MRGPRX4 activation leads to Gq protein engagement.

Materials:

-

HEK293 cells co-expressing MRGPRX4 and a BRET (Bioluminescence Resonance Energy Transfer) biosensor for Gq activation (e.g., Gq fused to a donor fluorophore and a G protein-coupled receptor kinase (GRK) fused to an acceptor fluorophore).

-

Substrate for the donor fluorophore (e.g., coelenterazine (B1669285) h).

-

MS47134 stock solution in DMSO.

-

White, opaque 96-well or 384-well microplates.

-

Luminometer capable of measuring dual-wavelength emissions.

Procedure:

-

Cell Plating: Seed the engineered HEK293 cells into the microplates and allow them to adhere.

-

Compound Addition: Add serial dilutions of MS47134 to the wells.

-

Substrate Addition: Add the donor fluorophore substrate to all wells.

-

Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature in the dark.

-

BRET Measurement:

-

Measure the luminescence at the emission wavelengths of the donor and acceptor fluorophores using the luminometer.

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission) for each well.

-

Plot the BRET ratio against the logarithm of the MS47134 concentration.

-

An increase in the BRET ratio indicates Gq protein activation. The data can be fitted to determine the EC50 for Gq activation.

-

Conclusion

MS47134 is a well-characterized, potent, and selective agonist of MRGPRX4. The data and protocols presented in this guide provide a solid foundation for researchers utilizing this compound to explore the roles of MRGPRX4 in itch, pain, and other sensory phenomena. The detailed mutagenesis data offers valuable insights into the ligand-receptor interactions, which can inform future drug design and development efforts targeting this important receptor.

References

An In-depth Technical Guide to the Target Receptor of MS47134: The Mas-related G-protein-coupled Receptor X4 (MRGPRX4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS47134 is a potent and selective synthetic agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4), a member of the MRGPR family of receptors.[1][2] This receptor has emerged as a significant target in the study of sensory biology, particularly in the context of itch, pain, and mast cell-mediated hypersensitivity.[1][2] This technical guide provides a comprehensive overview of the molecular pharmacology of MS47134, its interaction with MRGPRX4, the downstream signaling pathways, and detailed experimental protocols for studying this ligand-receptor system.

The Target Receptor: MRGPRX4

The Mas-related G-protein-coupled receptors (MRGPRs) are a family of sensory neuron-specific orphan GPCRs.[3] Within this family, MRGPRX4 is expressed in a subset of human dorsal root ganglion (DRG) neurons, co-expressing with the itch receptor HRH1, and has been identified as a key receptor in cholestatic pruritus (itch associated with liver disease) as it is activated by bile acids.[3][4]

MS47134: A Selective MRGPRX4 Agonist

MS47134 was developed as a potent and selective agonist for MRGPRX4, demonstrating significantly higher potency than previously identified agonists such as nateglinide.[2][5] Its selectivity and potency make it an invaluable tool for elucidating the physiological and pathological roles of MRGPRX4.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for MS47134 and other relevant ligands targeting MRGPRX4.

| Compound | Target | Assay | Potency (EC50) | Reference |

| MS47134 | MRGPRX4 | FLIPR Ca2+ Assay | 149 nM | [1][2] |

| Nateglinide | MRGPRX4 | FLIPR Ca2+ Assay | Less potent than MS47134 | [2][5] |

| Deoxycholic Acid (DCA) | MRGPRX4 | TGFα shedding & FLIPR Ca2+ Assay | Micromolar range | [3][6] |

| Selectivity of MS47134 | Fold-Selectivity | Notes | Reference |

| Over Kir6.2/SUR1 potassium channel | 47-fold | Demonstrates high selectivity against this known off-target of nateglinide. | [2] |

| Across 320 GPCRs | Highly Selective | Off-target screening showed activity only at MRGPRX4 (and a non-replicated hit at MRGPRX1). | [7] |

Structural Basis of Interaction

Cryo-electron microscopy (cryo-EM) studies have revealed the structural basis for the interaction between MS47134 and MRGPRX4. MS47134 binds to a pocket on the extracellular side of the receptor.[7]

Key Interacting Residues in MRGPRX4 for MS47134 Binding:

| Residue | Interaction Type |

| R822.60 | Charged interaction with the carboxyl group of MS47134 |

| K963.26, V993.29, W158ECL2, Y2406.59, Y2507.31, Y2547.35 | Anchoring the 3,5-dimethyl-adamantyl group |

| L983.28, R953.25, M1023.32 | Non-polar interactions with the phenyl group of MS47134 |

Superscript numbers indicate Ballesteros-Weinstein numbering for GPCRs.

Signaling Pathway of MRGPRX4 Activation

Activation of MRGPRX4 by agonists such as MS47134 predominantly initiates a Gq-protein-mediated signaling cascade.[3][4] This pathway involves the activation of Phospholipase C (PLC), leading to the generation of second messengers, inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[4]

Below is a DOT script representation of the MRGPRX4 signaling pathway.

Caption: MRGPRX4 signaling cascade initiated by MS47134.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the interaction of MS47134 with MRGPRX4.

In Vitro Calcium Mobilization Assay (FLIPR)

This assay is used to determine the potency and efficacy of MRGPRX4 agonists by measuring changes in intracellular calcium concentration.

Methodology:

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are transiently transfected with a plasmid encoding human MRGPRX4 using a suitable transfection reagent (e.g., Lipofectamine).

-

-

Cell Plating:

-

24 hours post-transfection, cells are seeded into 96-well or 384-well black-walled, clear-bottom plates.

-

-

Dye Loading:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in a buffer (e.g., HBSS) for 30-60 minutes at 37°C.

-

-

Compound Addition and Measurement:

-

The plate is placed in a Fluorescence Imaging Plate Reader (FLIPR).

-

A baseline fluorescence reading is taken.

-

Serial dilutions of MS47134 (or other test compounds) are added to the wells.

-

Fluorescence is monitored in real-time to detect changes in intracellular calcium.

-

-

Data Analysis:

-

The increase in fluorescence is plotted against the compound concentration.

-

EC50 values are calculated using a non-linear regression analysis (e.g., four-parameter logistic equation).

-

Caption: Workflow for the FLIPR-based calcium mobilization assay.

Gq-Dependent Reporter Gene Assays (e.g., TGFα Shedding)

These assays provide an alternative method to quantify Gq pathway activation.

Methodology:

-

Principle: Co-transfect cells with MRGPRX4 and a reporter construct where the activation of the Gq pathway leads to the cleavage and release of a reporter molecule (e.g., alkaline phosphatase-tagged TGFα).

-

Protocol Outline:

-

Co-transfect HEK293T cells with MRGPRX4 and the reporter plasmid.

-

Plate cells in a multi-well format.

-

Stimulate with MS47134 for a defined period.

-

Collect the supernatant and measure the activity of the released reporter (e.g., using a colorimetric substrate for alkaline phosphatase).

-

Normalize the signal to a positive control for Gq activation (e.g., TPA).[6]

-

Cryo-Electron Microscopy (Cryo-EM) for Structural Studies

Cryo-EM is employed to determine the high-resolution structure of MS47134 in complex with MRGPRX4 and its coupled G-protein.

Methodology:

-

Protein Expression and Purification:

-

Co-express MRGPRX4 and the Gq protein subunits in an appropriate system (e.g., insect cells).[7]

-

-

Complex Stabilization:

-

Incubate the purified receptor-G protein complex with a saturating concentration of MS47134 to stabilize the active conformation.[7]

-

-

Grid Preparation and Data Collection:

-

Apply the stabilized complex to EM grids and vitrify by plunge-freezing in liquid ethane.

-

Collect data using a transmission electron microscope.

-

-

Image Processing and Structure Determination:

-

Use specialized software to process the collected images, perform particle picking, 2D and 3D classification, and reconstruct the 3D density map.

-

Build and refine an atomic model into the cryo-EM map.

-

Caption: General workflow for cryo-EM structure determination.

Conclusion

MS47134 is a critical pharmacological tool for probing the function of MRGPRX4. Its high potency and selectivity, combined with a well-characterized mechanism of action and signaling pathway, make it an ideal compound for both in vitro and in vivo studies. The experimental protocols described herein provide a robust framework for researchers investigating the role of MRGPRX4 in sensory biology and for professionals in drug development targeting this receptor for conditions such as chronic itch and pain.

References

- 1. yulonglilab.org [yulonglilab.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MRGPRX4 is a bile acid receptor for human cholestatic itch | eLife [elifesciences.org]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. MRGPRX4 is a bile acid receptor for human cholestatic itch - PMC [pmc.ncbi.nlm.nih.gov]

- 7. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of MS47134

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of MS47134, a potent and selective agonist of the Mas-related G-protein-coupled receptor X4 (MRGPRX4). The information is compiled from preclinical research and is intended to inform further investigation and potential therapeutic development.

Core Pharmacology

MS47134 has been identified as a valuable research tool for elucidating the physiological and pathological roles of MRGPRX4, a receptor implicated in itch, pain, and mast cell-mediated hypersensitivity.[1] Its high potency and selectivity make it a suitable probe for studying the downstream signaling and functional consequences of MRGPRX4 activation.

Quantitative Data Summary

The following table summarizes the key quantitative pharmacological parameters of MS47134 based on available preclinical data.

| Parameter | Value | Assay System | Reference |

| EC50 | 149 nM | FLIPR Ca2+ Assay (MRGPRX4) | [1][2] |

| EC50 | 150 nM | Gq activation assay | [3] |

| Selectivity | 47-fold improved selectivity for MRGPRX4 over the Kir6.2/SUR1 potassium channel. | Not specified | [1][3] |

| Selectivity | No appreciable agonist or antagonist activity at 318 other tested GPCRs. Off-target profiling showed transient activity at MRGPRX1 that was not replicated. | GPCRome screening | [3] |

Mechanism of Action

MS47134 exerts its effects by binding to and activating MRGPRX4, a member of the Mas-related G-protein-coupled receptor family.[1][3] This activation triggers the Gq signaling cascade.

Binding Site and Molecular Interactions

Structural studies, including cryo-electron microscopy of the MRGPRX4-MS47134-Gq complex, have revealed that MS47134 binds to a shallow, extracellularly located pocket on the receptor.[3][4][5] This binding site is distinct from the canonical orthosteric binding sites observed in many other GPCRs.[3][5]

The binding of MS47134 is stabilized by a network of interactions with specific amino acid residues within the MRGPRX4 binding pocket. The 3,5-dimethyl-adamantyl group of MS47134 is anchored by interactions with K963.26, V993.29, W158ECL2, Y2406.59, Y2507.31, and Y2547.35.[3][5] The carboxyl group of MS47134 forms charge interactions primarily with R822.60, while its phenyl group engages in non-polar interactions with L983.28, R953.25, and M1023.32.[3][5]

Downstream Signaling Pathway

Upon binding of MS47134, MRGPRX4 undergoes a conformational change that facilitates the activation of the heterotrimeric G protein Gq. Activated Gq, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key signaling event that was leveraged in the FLIPR Ca2+ assay to determine the potency of MS47134.[1][3][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the key experimental protocols used in the characterization of MS47134.

FLIPR Calcium Assay

This assay was employed to determine the potency (EC50) of MS47134 in activating MRGPRX4.

Objective: To measure the intracellular calcium mobilization following receptor activation by MS47134.

Methodology:

-

Cell Culture: HEK293 cells stably expressing human MRGPRX4 are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and grown to confluence.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution at 37°C in the dark.

-

Compound Preparation: A serial dilution of MS47134 is prepared in the assay buffer.

-

FLIPR Measurement: The microplate is placed into a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is measured before the addition of the compound.

-

Compound Addition: The prepared dilutions of MS47134 are automatically added to the wells.

-

Data Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are monitored in real-time.

-

Data Analysis: The peak fluorescence response is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

Site-Directed Mutagenesis

This technique was used to identify the specific amino acid residues in MRGPRX4 that are critical for MS47134 binding and receptor activation.

Objective: To assess the impact of mutating key residues in the MS47134 binding pocket on Gq activation.

Methodology:

-

Plasmid Preparation: A plasmid containing the wild-type human MRGPRX4 cDNA is used as a template.

-

Primer Design: Primers containing the desired point mutation (e.g., Alanine substitution) for a target residue are designed.

-

PCR Mutagenesis: Polymerase Chain Reaction (PCR) is performed using the template plasmid and the mutagenic primers to generate plasmids containing the mutated MRGPRX4 sequence.

-

Template Removal: The original, non-mutated template plasmid is digested using a methylation-sensitive restriction enzyme (e.g., DpnI).

-

Transformation: The mutated plasmids are transformed into competent E. coli for amplification.

-

Sequence Verification: The sequence of the mutated MRGPRX4 gene is verified by DNA sequencing.

-

Transfection and Functional Assay: The verified mutant plasmids are transfected into host cells (e.g., HEK293). The functional response of the mutant receptors to MS47134 is then assessed using a suitable assay, such as the FLIPR Calcium Assay or a G-protein activation assay, to determine any changes in potency or efficacy.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MS47134 - TargetMol Chemicals Inc [bioscience.co.uk]

- 3. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]

- 5. researchgate.net [researchgate.net]

MS47134: A Potent and Selective Chemical Probe for MRGPRX4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mas-related G protein-coupled receptor X4 (MRGPRX4) has emerged as a significant target in sensory biology, particularly in the context of itch and pain. The development of selective chemical tools is paramount to unraveling its physiological and pathological roles. This technical guide provides a comprehensive overview of MS47134, a potent and selective agonist for MRGPRX4. This document details its pharmacological properties, the experimental protocols for its characterization, and the signaling pathways it modulates, serving as a vital resource for researchers in pharmacology and drug discovery.

Pharmacological Profile of MS47134

MS47134 was identified as a potent and selective agonist of MRGPRX4, demonstrating significant improvements in potency and selectivity over its predecessor, nateglinide (B44641).[1] Its robust activation of MRGPRX4 makes it an invaluable tool for studying the receptor's function in various cellular and in vivo models.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for MS47134 in activating MRGPRX4.

| Parameter | Value | Assay | Reference |

| EC50 | 149 nM | FLIPR Ca2+ Assay | [2][3] |

| Selectivity vs. Kir6.2/SUR1 | 47-fold | Not Specified | [1][2] |

| GPCR Selectivity Panel | No significant activity at 318 other GPCRs | Radioligand binding or functional assays | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides a comprehensive protocol for the primary functional assay used to characterize MS47134.

FLIPR Calcium Mobilization Assay

The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to measure intracellular calcium mobilization, a hallmark of Gq-coupled GPCR activation.

Objective: To determine the potency (EC50) of MS47134 in activating MRGPRX4.

Materials:

-

Cell Line: HEK293 cells stably expressing human MRGPRX4.

-

Reagents:

-

MS47134

-

Nateglinide (as a comparator)

-

FLIPR Calcium 4 Assay Kit (or equivalent calcium-sensitive dye, e.g., Fluo-4 AM)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Probenecid (B1678239) (to inhibit dye extrusion)

-

-

Equipment:

-

Fluorometric Imaging Plate Reader (FLIPR)

-

384-well black-walled, clear-bottom microplates

-

Cell culture incubator

-

Procedure:

-

Cell Plating:

-

Seed HEK293-MRGPRX4 cells into 384-well black-walled, clear-bottom microplates at a density of 10,000-20,000 cells per well.

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 18-24 hours to allow for cell adherence.

-

-

Dye Loading:

-

Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions, typically including the dye (e.g., Fluo-4 AM) and probenecid in the assay buffer.

-

Remove the cell culture medium from the plates and add 20 µL of the dye loading buffer to each well.

-

Incubate the plates at 37°C for 60 minutes in the dark.

-

-

Compound Preparation:

-

Prepare a serial dilution of MS47134 and any comparator compounds in the assay buffer. A typical concentration range would be from 1 nM to 100 µM.

-

-

FLIPR Measurement:

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

The instrument will add a defined volume (e.g., 10 µL) of the compound solution to the cell plate.

-

Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) before and after the addition of the compound. Data is typically collected for 120-180 seconds.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the increase in intracellular calcium concentration.

-

Plot the peak fluorescence response against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Mechanism of Action and Signaling Pathway

MS47134 activates MRGPRX4, which primarily couples to the Gαq subunit of heterotrimeric G proteins. This initiates a well-defined intracellular signaling cascade.

MRGPRX4-Gq Signaling Pathway

The binding of MS47134 to MRGPRX4 induces a conformational change in the receptor, leading to the activation of Gαq. Activated Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, which is the signal detected in the FLIPR assay.

Caption: MRGPRX4-Gq Signaling Pathway Activated by MS47134.

Development and Selectivity

The development of MS47134 from nateglinide involved a structure-activity relationship (SAR) study aimed at improving potency and selectivity for MRGPRX4.

Experimental Workflow: From Nateglinide to MS47134

The following diagram illustrates the logical workflow for the development of MS47134.

Caption: Logical workflow for the development of MS47134.

Selectivity Profile

A critical attribute of a chemical probe is its selectivity. MS47134 was profiled against a large panel of GPCRs to ensure its specificity for MRGPRX4.

| Target | Activity |

| MRGPRX4 | Agonist (EC50 = 149 nM) |

| MRGPRX1 | Initial hit, not replicated in concentration-response assays[1] |

| Panel of 318 other GPCRs | No appreciable agonist or antagonist activity |

| Kir6.2/SUR1 Potassium Channel | 47-fold lower potency compared to MRGPRX4 |

Conclusion

MS47134 stands as a well-characterized, potent, and selective chemical probe for the Mas-related G protein-coupled receptor X4. Its robust agonistic activity, coupled with a well-defined mechanism of action and high selectivity, makes it an indispensable tool for researchers investigating the roles of MRGPRX4 in health and disease. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the scientific community, ultimately accelerating our understanding of this important sensory receptor and paving the way for novel therapeutic interventions.

References

The Discovery and Development of MS47134: A Selective MRGPRX4 Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MS47134 is a potent and selective agonist of the Mas-related G-protein-coupled receptor X4 (MRGPRX4), a promising therapeutic target for the management of cholestatic pruritus and other sensory disorders. This document provides a comprehensive overview of the discovery, development, and mechanism of action of MS47134. It details the compound's pharmacological properties, the experimental methodologies employed in its characterization, and the current understanding of its interaction with MRGPRX4. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Mas-related G-protein-coupled receptors (MRGPRs) are a family of sensory neuron-specific receptors implicated in the modulation of pain and itch.[1] Among these, MRGPRX4 has emerged as a key player in the pathophysiology of cholestatic pruritus, a debilitating symptom associated with liver diseases characterized by the accumulation of bile acids.[2][3] MRGPRX4 is activated by bile acids and bilirubin, triggering a downstream signaling cascade that leads to the sensation of itch.[2][3] Consequently, the development of selective modulators of MRGPRX4 activity represents a promising therapeutic strategy.

MS47134 was identified through a compound optimization program originating from the anti-diabetic drug nateglinide (B44641), which was found to exhibit off-target activity at MRGPRX4.[4] Through extensive structure-activity relationship (SAR) studies, MS47134 emerged as a potent and selective MRGPRX4 agonist.[4] This document outlines the key milestones in the discovery and preclinical development of MS47134.

Discovery and Optimization

The development of MS47134 began with the identification of nateglinide, a D-phenylalanine derivative used to treat type 2 diabetes, as a modest agonist of MRGPRX4.[4][5][6] Recognizing the therapeutic potential of a selective MRGPRX4 agonist, a focused medicinal chemistry effort was initiated to improve upon the potency and selectivity of the nateglinide scaffold. This led to the synthesis and evaluation of a series of analogs, culminating in the discovery of MS47134.[4]

Quantitative Pharmacological Data

The pharmacological properties of MS47134 have been characterized through a series of in vitro assays. The key quantitative data are summarized in the table below.

| Parameter | Value | Assay | Target | Reference |

| EC50 | 149 nM | FLIPR Ca2+ Assay | Human MRGPRX4 | [7] |

| Selectivity | 47-fold vs. Kir6.2/SUR1 | Electrophysiology | Human Kir6.2/SUR1 | [7] |

| Nateglinide EC50 | 4.7 µM | FLIPR Ca2+ Assay | Human MRGPRX4 | [2] |

Mechanism of Action

MS47134 exerts its effects by selectively binding to and activating MRGPRX4. This receptor is coupled to the Gq family of G proteins.[2][8] Upon agonist binding, MRGPRX4 undergoes a conformational change, leading to the activation of Gq. Activated Gq, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key second messenger in numerous cellular processes, including neuronal activation and the sensation of itch.[2][8]

Signaling Pathway Diagram

Caption: MRGPRX4 Gq Signaling Pathway Activated by MS47134.

Experimental Protocols

The characterization of MS47134 involved several key experimental methodologies.

FLIPR Calcium (Ca2+) Assay

This assay was central to determining the potency of MS47134 as an MRGPRX4 agonist.[7]

Objective: To measure the intracellular calcium mobilization following the activation of MRGPRX4 by MS47134.

Methodology:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing human MRGPRX4 are cultured in appropriate media and seeded into 384-well microplates.[9][10]

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which can cross the cell membrane. Once inside the cell, esterases cleave the AM group, trapping the dye in the cytoplasm. The fluorescence intensity of the dye increases upon binding to free Ca2+. A quencher dye is often included in the loading buffer to reduce extracellular background fluorescence.[9][10]

-

Compound Addition: A dilution series of MS47134 is prepared and added to the wells of the microplate using a fluorometric imaging plate reader (FLIPR) instrument.

-

Signal Detection: The FLIPR instrument continuously monitors the fluorescence intensity in each well before and after the addition of the compound. An increase in fluorescence indicates a rise in intracellular Ca2+ concentration.

-

Data Analysis: The change in fluorescence is plotted against the concentration of MS47134 to generate a dose-response curve, from which the EC50 value is calculated.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM was employed to elucidate the three-dimensional structure of MS47134 in complex with MRGPRX4 and its coupled G protein.[4]

Objective: To determine the high-resolution structure of the MRGPRX4-MS47134-Gq complex.

Methodology:

-

Complex Formation: The MRGPRX4 receptor, a stabilized Gq heterotrimer, and MS47134 are co-expressed and purified.

-

Sample Preparation: The purified complex is applied to a cryo-EM grid, which is then rapidly plunge-frozen in liquid ethane (B1197151) to create a vitrified ice layer, preserving the native structure of the complex.

-

Data Collection: The frozen grids are imaged using a transmission electron microscope to collect a large dataset of particle images at different orientations.

-

Image Processing: The raw images are processed to select individual particle images, which are then aligned and classified to generate 2D class averages. These averages are used to reconstruct a 3D density map of the complex.

-

Model Building and Refinement: An atomic model of the MRGPRX4-MS47134-Gq complex is built into the 3D density map and refined to high resolution.

Experimental Workflow Diagram

Caption: Experimental Workflow for the Discovery and Characterization of MS47134.

Preclinical and Clinical Development Status

As of the latest available information, the development of MS47134 appears to be in the preclinical stage, with a focus on in vitro characterization and structural biology. Comprehensive searches for published in vivo studies in animal models of pain or itch, as well as any filings for Investigational New Drug (IND) applications or registered clinical trials, have not yielded any results. This suggests that MS47134 has not yet progressed to animal efficacy studies or human clinical trials.

Conclusion

MS47134 is a novel, potent, and selective agonist of MRGPRX4 that was rationally designed and optimized from an initial hit compound. Its mechanism of action through the Gq signaling pathway has been well-characterized, and its binding mode to MRGPRX4 has been elucidated at high resolution. While the preclinical development of MS47134 is still in its early stages, the available data highlight its potential as a valuable research tool and a promising starting point for the development of new therapeutics for MRGPRX4-mediated conditions such as cholestatic pruritus. Further in vivo studies are warranted to establish its efficacy and safety profile in relevant animal models.

References

- 1. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Itch receptor MRGPRX4 interacts with the receptor activity–modifying proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MRGPRX4 mediates phospho-drug associated pruritus in a humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nateglinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nateglinide | C19H27NO3 | CID 5311309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. moleculardevices.com [moleculardevices.com]

- 10. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

MS47134: A Technical Guide for Studying G-Protein Coupled Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of MS47134, a potent and selective agonist for the Mas-related G-protein coupled receptor X4 (MRGPRX4). MS47134 serves as a critical tool for investigating the physiological and pathological roles of MRGPRX4, which is implicated in pain, itch, and mast cell-mediated hypersensitivity.[1][2][3] This document outlines the pharmacological properties of MS47134, details its mechanism of action, provides established experimental protocols, and visualizes its signaling pathway.

Introduction to MS47134 and MRGPRX4

MS47134 is a small molecule agonist that selectively targets MRGPRX4, a member of the Mas-related G-protein coupled receptor (MRGPR) family.[1][4] The MRGPR family, particularly the MRGPRX subfamily (MRGPRX1-4 in humans), are relatively recently evolved receptors expressed in sensory neurons and are key mediators of itch and pain.[1][2][5] MRGPRX2 and MRGPRX4, in particular, are recognized as crucial players in itch and mast cell-mediated hypersensitivity reactions.[1] The selectivity of MS47134 for MRGPRX4 makes it an invaluable chemical probe for elucidating the specific functions of this receptor in various biological processes.

Pharmacological Profile of MS47134

The potency and selectivity of MS47134 have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for MS47134.

Table 1: Potency of MS47134

| Parameter | Value | Assay |

| EC₅₀ | 149 nM | FLIPR Ca²⁺ Assay[1][2][3][4] |

| EC₅₀ | 150 nM | Gq activation assay[6] |

Table 2: Selectivity of MS47134

| Target | Selectivity | Notes |

| MRGPRX4 | Primary Agonist | Potent activation observed. |

| Kir6.2/SUR1 potassium channel | 47-fold improved selectivity for MRGPRX4 | Demonstrates significant selectivity over this ion channel.[1] |

| 320 GPCRs | Selective | Off-target profiling showed activity only at MRGPRX4 and MRGPRX1, with the MRGPRX1 activity not being replicated in concentration-response assays.[6] |

Mechanism of Action

MS47134 activates MRGPRX4, which primarily couples to the Gq family of G proteins.[6][7] This activation initiates a downstream signaling cascade culminating in the mobilization of intracellular calcium. The binding of MS47134 to MRGPRX4 occurs in a shallow pocket near the extracellular loops.[6]

Structural studies have identified key amino acid residues within the MRGPRX4 binding pocket that are crucial for the interaction with MS47134. The 3,5-dimethyl-adamantyl group of MS47134 is anchored by interactions with K963.26, V993.29, W158ECL2, Y2406.59, Y2507.31, and Y2547.35.[6][7] The carboxyl group of MS47134 forms charge interactions with R822.60, while its phenyl group has non-polar interactions with L983.28, R953.25, and M1023.32.[6][7]

Below is a diagram illustrating the proposed signaling pathway upon MS47134 binding to MRGPRX4.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MS47134 - TargetMol Chemicals Inc [bioscience.co.uk]

- 4. Mas-related G protein-coupled receptor (MRGPR) (inhibitors, antagonists, agonists)-Probechem Biochemicals [probechem.com]

- 5. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Biological Function of MRGPRX4 Activation by MS47134: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mas-related G protein-coupled receptor X4 (MRGPRX4) has emerged as a critical player in the sensation of itch, particularly in the context of cholestatic pruritus, a debilitating symptom associated with liver diseases. This technical guide provides an in-depth exploration of the biological functions stemming from the activation of MRGPRX4 by the potent and selective synthetic agonist, MS47134. We will detail the downstream signaling pathways, present quantitative data from key experiments, and provide comprehensive experimental protocols. This document aims to serve as a valuable resource for researchers and drug development professionals investigating MRGPRX4 as a therapeutic target.

Introduction

Mas-related G protein-coupled receptors (MRGPRs) are a family of sensory neuron-specific receptors involved in a variety of sensory modalities, including pain and itch.[1] MRGPRX4, a primate-specific member of this family, has been identified as a receptor for bile acids and bilirubin, substances that accumulate during cholestasis and are implicated in the associated pruritus.[2] The development of selective agonists for MRGPRX4, such as MS47134, has been instrumental in elucidating the precise biological consequences of its activation. MS47134 is a potent and selective agonist for MRGPRX4, with a reported half-maximal effective concentration (EC50) of approximately 149 nM.[3][4] Its use in preclinical studies has provided significant insights into the role of MRGPRX4 in itch and has paved the way for the development of novel anti-pruritic therapies.

The MRGPRX4 Signaling Pathway

Activation of MRGPRX4 by agonists like MS47134 initiates a canonical Gq protein-coupled signaling cascade. This pathway is central to the receptor's function in sensory neurons and ultimately leads to the generation of an itch signal.

Gq Protein Activation and Downstream Effectors

Upon agonist binding, MRGPRX4 undergoes a conformational change that facilitates its coupling to and activation of the heterotrimeric G protein subunit Gαq. Activated Gαq, in turn, stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Calcium Mobilization

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium concentration is a hallmark of MRGPRX4 activation and is a key event in neuronal excitation and signal transmission.

Quantitative Data on MRGPRX4 Activation

The potency and selectivity of MS47134 for MRGPRX4 have been characterized in various in vitro assays. The following tables summarize key quantitative data.

| Agonist | Assay Type | Cell Line | Parameter | Value | Reference |

| MS47134 | FLIPR Ca²⁺ Assay | Not Specified | EC₅₀ | 149 nM | [3] |

| MS47134 | FLIPR Ca²⁺ Assay | Not Specified | EC₅₀ | 150 nM | [5] |

| Nateglinide | FLIPR Ca²⁺ Assay | Not Specified | EC₅₀ | ~10 µM | [5] |

Table 1: Potency of MS47134 and other agonists on MRGPRX4.

| Compound | Target | Selectivity Fold (over Kir6.2/SUR1) | Reference |

| MS47134 | MRGPRX4 | 47-fold | [5] |

Table 2: Selectivity of MS47134.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section provides protocols for key experiments used to study the biological function of MRGPRX4 activation by MS47134.

In Vitro Assays

This assay measures the increase in intracellular calcium concentration upon GPCR activation.

Objective: To determine the potency (EC₅₀) of MS47134 in activating MRGPRX4.

Materials:

-

HEK293 cells stably expressing human MRGPRX4.

-

Assay medium: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-4).

-

Probenecid (B1678239) (to prevent dye leakage).

-

MS47134 and other test compounds.

-

384-well black-walled, clear-bottom assay plates.

-

FLIPR (Fluorometric Imaging Plate Reader) instrument.

Procedure:

-

Cell Plating: Seed MRGPRX4-expressing HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay medium. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of MS47134 and other test compounds in the assay medium in a separate compound plate.

-

FLIPR Measurement: Place both the cell plate and the compound plate into the FLIPR instrument. The instrument will add the compounds to the cells and immediately begin measuring fluorescence intensity over time. A baseline reading is taken before compound addition, and the change in fluorescence after addition is recorded.

-

Data Analysis: The increase in fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

This assay measures Gq-coupled GPCR activation by detecting the release of a tagged transforming growth factor-alpha (TGF-α).[6][7][8][9]

Objective: To confirm Gq coupling of MRGPRX4 upon activation by MS47134.

Materials:

-

HEK293 cells.

-

Expression plasmids for MRGPRX4 and alkaline phosphatase (AP)-tagged pro-TGF-α.

-

Transfection reagent.

-

Assay buffer.

-

AP substrate (e.g., p-nitrophenyl phosphate).

-

96-well plates.

-

Plate reader.

Procedure:

-

Transfection: Co-transfect HEK293 cells with plasmids encoding MRGPRX4 and AP-pro-TGF-α in a 96-well plate.

-

Incubation: Incubate the cells for 24-48 hours to allow for protein expression.

-

Stimulation: Replace the culture medium with assay buffer containing various concentrations of MS47134. Incubate for a defined period (e.g., 1-2 hours).

-

Detection: Collect the supernatant, which contains the shed AP-TGF-α. Add the AP substrate and measure the colorimetric or chemiluminescent signal using a plate reader.

-

Data Analysis: The signal intensity is proportional to the amount of shed AP-TGF-α, which reflects the level of Gq activation.

This assay measures the interaction between an activated GPCR and β-arrestin, a key protein in receptor desensitization and signaling.

Objective: To investigate the potential for MS47134 to induce β-arrestin recruitment to MRGPRX4.

Materials:

-

CHO-K1 or HEK293 cells.

-

Expression constructs for MRGPRX4 fused to a reporter fragment (e.g., ProLink™) and β-arrestin-2 fused to the complementary enzyme acceptor (EA) fragment (e.g., PathHunter® assay).[10]

-

Substrate for the reconstituted enzyme.

-

MS47134.

-

White-walled, clear-bottom assay plates.

-

Luminometer.

Procedure:

-

Cell Line Generation: Create a stable cell line co-expressing the MRGPRX4-reporter fusion and the β-arrestin-reporter fusion.

-

Cell Plating: Seed the stable cell line into assay plates and incubate.

-

Stimulation: Add serial dilutions of MS47134 to the cells and incubate for a specified time (e.g., 90 minutes).

-

Detection: Add the substrate for the complemented enzyme and measure the luminescent signal using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Plot the signal against the agonist concentration to generate a dose-response curve.

In Vivo Assays

These studies are essential to translate in vitro findings to a physiological context.[1]

Objective: To determine if activation of MRGPRX4 by MS47134 elicits itch-related behavior in vivo.

Materials:

-

Humanized mice expressing human MRGPRX4 in sensory neurons.

-

MS47134 dissolved in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween-80).

-

Observation chambers.

-

Video recording equipment.

Procedure:

-

Acclimatization: Place individual mice in observation chambers and allow them to acclimate for at least 30 minutes.

-

Injection: Administer a defined volume (e.g., 20-50 µL) of MS47134 solution or vehicle via intradermal injection into a specific site, such as the nape of the neck or the cheek.[11]

-

Behavioral Observation: Immediately after injection, record the behavior of the mice for a set period (e.g., 30-60 minutes).

-

Quantification: An observer, blinded to the treatment groups, will count the number of scratching bouts directed at the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.

-

Data Analysis: Compare the number of scratching bouts between the MS47134-treated and vehicle-treated groups using appropriate statistical tests.

Conclusion

The activation of MRGPRX4 by the potent and selective agonist MS47134 triggers a Gq-mediated signaling cascade, leading to an increase in intracellular calcium and the generation of an itch signal. The experimental protocols detailed in this guide provide a framework for the continued investigation of MRGPRX4 as a therapeutic target for cholestatic pruritus and other itch-related disorders. The quantitative data presented underscore the utility of MS47134 as a valuable tool for these studies. Further research utilizing these and other advanced methodologies will undoubtedly continue to unravel the complexities of MRGPRX4 biology and its role in sensory perception.

References

- 1. MRGPRX4 mediates phospho-drug-associated pruritus in a humanized mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MRGPRX4 is a bile acid receptor for human cholestatic itch | eLife [elifesciences.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. MS47134 - TargetMol Chemicals Inc [bioscience.co.uk]

- 5. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 7. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation | Springer Nature Experiments [experiments.springernature.com]

- 8. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. Behavioral differentiation between itch and pain in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

MS47134 in sensory neuron activation studies

An In-depth Technical Guide to MS47134 in Sensory Neuron Activation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS47134 is a synthetic small molecule that has been identified as a potent and selective agonist for the Mas-related G protein-coupled Receptor X4 (MRGPRX4).[1][2][3] This receptor is part of a primate-specific family of GPCRs predominantly expressed in small-diameter primary sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia (TG).[4][5][6][7][8] Due to its role in mediating sensations like itch and pain, MRGPRX4 has emerged as a significant target for therapeutic development. MS47134 serves as a critical chemical probe for elucidating the physiological functions of MRGPRX4 and for screening potential therapeutic agents targeting itch, pain, and mast cell-mediated hypersensitivities.[1][3]

This guide provides a comprehensive overview of MS47134, including its mechanism of action, key quantitative data, detailed experimental protocols for its study, and the signaling pathways it activates in sensory neurons.

Quantitative Data Summary

The following tables summarize the key pharmacological parameters of MS47134 and other relevant compounds acting on MRGPRX4.

Table 1: Pharmacological Profile of MS47134

| Parameter | Value | Receptor/Channel | Assay Type | Reference |

| EC₅₀ | 149 nM | Human MRGPRX4 | FLIPR Ca²⁺ Assay | [1][2][3] |

| Selectivity | 47-fold selective | Over Kir6.2/SUR1 | Electrophysiology | [1][4] |

| GPCRome Screen | Selective for MRGPRX4 | 320 GPCRs tested | PRESTO-Tango | [4] |

Table 2: Potency of Various Agonists on Human MRGPRX4

| Compound | EC₅₀ (nM) | 95% Confidence Interval | Assay Type | Reference |

| MS47134 | 149 | N/A | FLIPR Ca²⁺ Assay | [1] |

| Fospropofol | 3.78 | 1.82 – 6.78 | Ca²⁺ Mobilization | [5] |

| Fosphenytoin | 77.01 | 52.63 – 115.10 | Ca²⁺ Mobilization | [5] |

| Dexamethasone Phosphate | 14.68 | 5.44 – 22.10 | Ca²⁺ Mobilization | [5] |

Table 3: Key Residues in MRGPRX4 for MS47134 Interaction

Note: Quantitative impairment data from alanine (B10760859) substitution experiments are often presented graphically. The following indicates residues where mutation to alanine was shown to impair MS47134-mediated Gq activation.

| Residue | Location | Role in Binding | Reference |

| K96³·²⁶ | Transmembrane Helix 3 | Anchors adamantyl group | [4] |

| V99³·²⁹ | Transmembrane Helix 3 | Anchors adamantyl group | [4] |

| W158 | Extracellular Loop 2 | Anchors adamantyl group | [4] |

| Y240⁶·⁵⁹ | Transmembrane Helix 6 | Anchors adamantyl group | [4] |

| Y250⁷·³¹ | Transmembrane Helix 7 | Anchors adamantyl group | [4] |

| Y254⁷·³⁵ | Transmembrane Helix 7 | Anchors adamantyl group | [4] |

Signaling Pathways and Mechanism of Action

MS47134 activates sensory neurons by binding to and activating the MRGPRX4 receptor. This initiates a canonical Gαq-mediated signaling cascade.

-

Receptor Binding: MS47134 binds to a pocket on the extracellular side of the MRGPRX4 receptor.[4][9]

-

Gq Protein Activation: Upon agonist binding, MRGPRX4 undergoes a conformational change, activating the associated heterotrimeric G protein by promoting the exchange of GDP for GTP on the Gαq subunit.

-

PLC Activation: The activated Gαq subunit dissociates and activates Phospholipase C (PLC) β.[6]

-

Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6]

-

Intracellular Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[6] This rapid increase in intracellular Ca²⁺ is the signal detected in functional assays like the FLIPR assay.[1][7]

-

Downstream Neuronal Activation: The rise in intracellular calcium leads to the depolarization of the sensory neuron. While not definitively shown for MS47134 specifically, downstream signaling for the Mrgpr family often involves the activation of Transient Receptor Potential (TRP) channels, such as TRPA1, which are crucial for transducing the signal into neuronal firing and the ultimate sensation of itch or pain.[8][10]

Caption: MS47134 signaling pathway in sensory neurons.

Experimental Protocols

In Vitro: FLIPR Calcium Mobilization Assay

This assay measures the potency and efficacy of MS47134 by detecting changes in intracellular calcium in cells expressing MRGPRX4.

Methodology:

-

Cell Culture:

-

HEK-293 (Human Embryonic Kidney) cells stably expressing human MRGPRX4 are cultured to ~80% confluency in DMEM supplemented with 10% FBS.

-

Plate the cells into 96-well or 384-well black-walled, clear-bottom microplates at a density of 50,000-70,000 cells/well.[11]

-

-

Dye Loading:

-

Prepare a calcium indicator dye loading buffer (e.g., using FLIPR Calcium 6 Assay Kit).[12] Dissolve the dye (Component A) in the provided buffer or HBSS + 20 mM HEPES (Component B).[13]

-

Add an equal volume of the loading buffer to each well containing cells and media (e.g., 25 µL buffer to 25 µL cells/media for a 384-well plate).[12][13]

-

Incubate the plate for 1-2 hours at 37°C, 5% CO₂.[12]

-

-

Compound Preparation:

-

Prepare a stock solution of MS47134 in DMSO.

-

Perform serial dilutions in an appropriate assay buffer (e.g., HBSS + 20 mM HEPES) to create a concentration-response curve. Typically, this is done in a separate compound plate at 3x or 4x the final desired concentration.

-

-

Data Acquisition:

-

Place both the cell plate and the compound plate into a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation instrument.[14]

-

Set the instrument to record fluorescence (Excitation ~485 nm, Emission ~525 nm).

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

The instrument then automatically adds the MS47134 dilutions from the compound plate to the cell plate.

-

Continue recording the fluorescence signal for 2-3 minutes to capture the peak calcium response.

-

-

Data Analysis:

-

The change in fluorescence (peak minus baseline) is plotted against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MS47134 - TargetMol Chemicals Inc [bioscience.co.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MRGPRX4 mediates phospho-drug associated pruritus in a humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Itch receptor MRGPRX4 interacts with the receptor activity–modifying proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MRGPRX4 is a bile acid receptor for human cholestatic itch - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mrgprs as Itch Receptors - Itch - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. moleculardevices.com [moleculardevices.com]

- 13. moleculardevices.com [moleculardevices.com]

- 14. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for MS47134: In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental protocols for characterizing MS47134, a potent and selective agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4). The following sections detail the compound's mechanism of action, present key quantitative data, and provide detailed protocols for relevant in vitro assays.

Introduction and Mechanism of Action

MS47134 is a small molecule agonist that selectively activates MRGPRX4, a receptor implicated in pain, itch, and mast cell-mediated hypersensitivity.[1][2] Its mechanism of action involves binding to a shallow pocket on the extracellular side of the MRGPRX4 receptor.[3][4][5] This binding event stabilizes the receptor in an active conformation, leading to the activation of the Gq signaling cascade.[4][6] Key residues involved in the binding of MS47134 include R82, K96, L98, V99, M102, W158, Y240, Y250, and Y254.[4][5] Activation of Gq subsequently stimulates downstream signaling pathways, including an increase in intracellular calcium levels.

Signaling Pathway Diagram

Caption: Signaling pathway of MS47134 via MRGPRX4 activation.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological parameters of MS47134.

Table 1: Potency and Selectivity of MS47134

| Parameter | Value | Assay | Reference |

| EC50 | 149 nM | FLIPR Ca²⁺ Assay | [1] |

| Selectivity | 47-fold improved selectivity for MRGPRX4 over Kir6.2/SUR1 potassium channel | Not Specified | [1][7] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to characterize the activity of MS47134.

Calcium Mobilization Assay (FLIPR Assay)

This assay measures the increase in intracellular calcium concentration following the activation of MRGPRX4 by MS47134. The Fluorometric Imaging Plate Reader (FLIPR) system is commonly used for this purpose.[1][6]

Objective: To determine the potency (EC50) of MS47134 in activating MRGPRX4.

Materials:

-

HEK293 cells stably expressing human MRGPRX4

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4

-

Calcium-sensitive dye (e.g., Fluo-4 AM)

-

Probenecid (optional, to prevent dye leakage)

-

MS47134 stock solution (in DMSO)

-

384-well black-walled, clear-bottom assay plates

-

FLIPR instrument

Protocol:

-

Cell Plating:

-

Seed HEK293-MRGPRX4 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate at 37°C, 5% CO₂ for 24 hours.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye in assay buffer. Probenecid can be included to improve dye retention.

-

Remove the cell culture medium from the plates and add the dye loading buffer to each well.

-

Incubate the plates for 60 minutes at 37°C, 5% CO₂.

-

-

Compound Preparation:

-

Prepare a serial dilution of MS47134 in assay buffer. A typical concentration range would be from 0.001 nM to 10 µM.[1]

-

Include a vehicle control (DMSO in assay buffer).

-

-

FLIPR Measurement:

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

Set the instrument to record fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm).

-

Establish a baseline fluorescence reading for approximately 10-20 seconds.

-

Initiate the automated addition of the MS47134 dilutions to the cell plate.

-

Continue to record the fluorescence intensity for at least 120 seconds to capture the peak calcium response.[4]

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data to the maximum response.

-

Plot the normalized response against the logarithm of the MS47134 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Experimental Workflow for FLIPR Assay

Caption: Workflow for the MS47134 calcium mobilization assay.

Mast Cell Degranulation Assay (Beta-Hexosaminidase Release)

This assay quantifies the release of beta-hexosaminidase, a marker of mast cell degranulation, upon stimulation with MS47134.

Objective: To assess the ability of MS47134 to induce mast cell activation.

Materials:

-

LAD2 human mast cell line

-

Tyrode's buffer (supplemented with 0.1% BSA)

-

MS47134 stock solution (in DMSO)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for beta-hexosaminidase

-

Stop buffer (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10)

-

Triton X-100 (for cell lysis to determine total release)

-

96-well plates

-

Spectrophotometer (plate reader)

Protocol:

-

Cell Seeding and Sensitization:

-

Wash LAD2 cells and resuspend in Tyrode's buffer.

-

Seed the cells into a 96-well plate.

-

-

Compound Stimulation:

-

Add varying concentrations of MS47134 to the wells.

-

Include a vehicle control (DMSO in buffer) and a positive control for degranulation (e.g., compound 48/80).

-

For determining total enzyme release, add Triton X-100 to a set of control wells to lyse the cells.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Enzyme Reaction:

-

Centrifuge the plate to pellet the cells.

-

Carefully transfer the supernatant from each well to a new 96-well plate.

-

Add the pNAG substrate solution to each well containing the supernatant.

-

Incubate at 37°C for 60-90 minutes.

-

-

Measurement:

-

Stop the reaction by adding the stop buffer.

-

Measure the absorbance at 405 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of beta-hexosaminidase release for each concentration of MS47134 using the following formula:

-

% Release = [(Absorbancesample - Absorbanceblank) / (Absorbancetotal - Absorbanceblank)] x 100

-

-

Plot the percentage of release against the MS47134 concentration.

-

Compound Handling and Storage

-

Solubility: MS47134 is soluble in DMSO.[1] For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline are recommended.[1]

-

Storage: Store the solid compound and stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

These protocols provide a foundation for the in vitro characterization of MS47134. Adaptation and optimization may be necessary depending on the specific cell lines and laboratory equipment used.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MS47134 - TargetMol Chemicals Inc [bioscience.co.uk]

- 3. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]

- 4. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for In Vivo Use of MS47134

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS47134 is a potent and selective agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4).[1][2] With an EC50 value of 149 nM, it serves as a valuable tool for investigating the physiological and pathological roles of MRGPRX4, particularly in the context of pruritus (itch), pain, and mast cell-mediated hypersensitivity.[1] In vivo studies using MS47134 can elucidate the downstream effects of MRGPRX4 activation and aid in the development of novel therapeutics targeting this receptor. These application notes provide detailed protocols for the in vivo administration of MS47134 to study itch-related behaviors in mice.

Mechanism of Action

MS47134 selectively binds to and activates MRGPRX4, a G-protein coupled receptor (GPCR).[1] This activation stimulates the Gαq signaling pathway, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in neuronal activation and sensory signaling that can manifest as pruritus.[3][4]

Data Presentation

While specific in vivo dose-response data for MS47134 is not extensively published, the following table summarizes key in vitro and qualitative in vivo information. Researchers should perform dose-finding studies to determine the optimal concentration for their specific animal model and experimental conditions.

| Parameter | Value | Reference |

| In Vitro Potency (EC50) | 149 nM | [1] |

| Selectivity | 47-fold improved selectivity for MRGPRX4 over the Kir6.2/SUR1 potassium channel. | [1] |

| In Vivo Effect | Elicits itching behavior in mice. | [5] |

| Recommended Animal Model | Humanized mice expressing MRGPRX4 in sensory neurons. | [2][6] |

Experimental Protocols

Preparation of MS47134 for In Vivo Administration

This protocol provides a method for preparing a stock solution and a working solution of MS47134 suitable for intraperitoneal or oral administration in mice.[1]

Materials:

-

MS47134 powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

PEG300

-

Tween-80

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Stock Solution Preparation (e.g., 25 mg/mL):

-

Weigh the desired amount of MS47134 powder.

-

Dissolve the powder in DMSO to achieve a concentration of 25 mg/mL.

-

Vortex thoroughly to ensure complete dissolution. If necessary, use an ultrasonic bath to aid dissolution.

-

Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

-

-

Working Solution Preparation (e.g., 2.5 mg/mL):

-

To prepare 1 mL of a 2.5 mg/mL working solution, sequentially add the following reagents to a sterile microcentrifuge tube:

-

100 µL of 25 mg/mL MS47134 stock solution in DMSO.

-

400 µL of PEG300. Mix well by vortexing.

-

50 µL of Tween-80. Mix well by vortexing.

-

450 µL of sterile saline. Mix well by vortexing.

-

-

The final concentration of the solvents will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

This will result in a clear solution or a fine suspension. It is recommended to prepare the working solution fresh on the day of the experiment.

-

In Vivo Pruritus (Itch) Assay in Mice

This protocol describes the induction and measurement of scratching behavior in mice following the administration of MS47134.

Animal Model:

-

Humanized mice expressing human MRGPRX4 in sensory neurons are the ideal model.[2][6]

-

If humanized mice are not available, standard mouse strains such as C57BL/6 or BALB/c can be used, although the response may be less robust as they do not endogenously express MRGPRX4.

Procedure:

-

Acclimatization:

-

Allow the mice to acclimate to the experimental room for at least 1 hour before the experiment.

-

Place each mouse in an individual observation chamber.

-

-

Administration of MS47134:

-

Administer the prepared MS47134 working solution via the desired route. For itch studies, intradermal (i.d.) or subcutaneous (s.c.) injection at the nape of the neck is common.[4][7]

-

A typical injection volume for i.d. or s.c. administration is 20-50 µL.

-

A vehicle control group (receiving the solvent mixture without MS47134) must be included.

-

-

Behavioral Observation and Quantification:

-

Immediately after injection, begin video recording the mice for a period of 30-60 minutes.

-

An observer, blinded to the treatment groups, should count the number of scratching bouts directed towards the injection site.

-

A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being returned to the floor or licked.

-

Concluding Remarks

MS47134 is a critical pharmacological tool for probing the function of MRGPRX4 in vivo. The protocols outlined above provide a framework for conducting studies on MRGPRX4-mediated pruritus. Researchers should optimize these protocols for their specific experimental setup and adhere to all institutional and national guidelines for animal welfare. The use of humanized mouse models is highly recommended to obtain the most clinically relevant data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MRGPRX4 mediates phospho-drug-associated pruritus in a humanized mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of Mast-Cell-Expressed Mas-Related G-Protein-Coupled Receptors Drives Non-histaminergic Itch - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MRGPRX4 mediates phospho-drug associated pruritus in a humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PRMT5 Inhibitors in Cell-Based Assays

A Note on Target Specificity: MS47134 is an MRGPRX4 Agonist, Not a PRMT5 Inhibitor

Initial research indicates a potential misidentification of the molecular target for MS47134. Current scientific literature consistently characterizes MS47134 as a potent and selective agonist of the Mas-related G-protein-coupled receptor X4 (MRGPRX4), with an EC50 value of approximately 149 nM.[1][2] Its activity is associated with research into pain, itch, and mast cell-mediated hypersensitivity.[1][2] There is no substantial evidence in the reviewed literature to suggest that MS47134 directly inhibits Protein Arginine Methyltransferase 5 (PRMT5).

Therefore, these application notes will focus on established, potent, and selective PRMT5 inhibitors commonly utilized in cell-based assays: GSK3326595 (EPZ015938) , JNJ-64619178 (Onametostat) , and MRTX1719 . These notes provide recommended concentration ranges, detailed experimental protocols, and data presentation guidelines for researchers studying PRMT5 function in a cellular context.

Introduction to PRMT5 Inhibition

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in various cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[3][4] Dysregulation of PRMT5 activity is implicated in numerous cancers, making it a significant therapeutic target.[3][5][6][7] PRMT5 inhibitors are valuable tools for investigating its biological functions and for preclinical evaluation of its therapeutic potential.

Key PRMT5 Inhibitors and Cellular Potency

The selection of an appropriate concentration range is critical for successful cell-based assays. The following table summarizes the cellular potency of three widely used PRMT5 inhibitors across different cancer cell lines. It is always recommended to perform a dose-response curve (e.g., from 1 nM to 10 µM) to determine the optimal concentration for your specific cell line and assay.

| Inhibitor | Cell Line | Assay Type | IC50/GI50/EC50 | Reference |

| GSK3326595 | Z-138 (Mantle Cell Lymphoma) | Growth Inhibition | ~20 nM | [8] |

| MCF-7 (Breast Cancer) | Growth Inhibition | ~50 nM | [8] | |

| A375 (Melanoma) | Apoptosis | Effective at 0-4 µM | [9] | |

| Breast Cancer Cells | Cell Viability | Effective at 0.5 µM | [10] | |

| JNJ-64619178 | NCI-H1048 (Lung Cancer) | Proliferation (MTT) | ~1.9 nM (GI50) | [11] |

| A427 (Lung Cancer) | Proliferation (MTT) | ~0.4 nM (GI50) | [11] | |

| A549 (Lung Cancer) | SDMA Reduction | ~0.25 nM (IC50) | [12] | |

| NCI-H520 (Lung Cancer) | Proliferation (MTT) | ~1.0 nM (GI50) | [11] | |

| MRTX1719 | HCT116 (MTAP-deleted) | Viability (10-day) | 12 nM (IC50) | [13] |

| HCT116 (MTAP-wildtype) | Viability (10-day) | 890 nM (IC50) | [13] | |

| HCT116 (MTAP-deleted) | SDMA Inhibition | 8 nM (IC50) | [13] | |